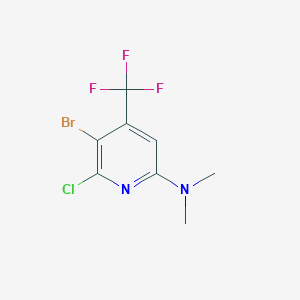

2-Bromo-3-cyclopropylmethoxy-pyridine

Descripción general

Descripción

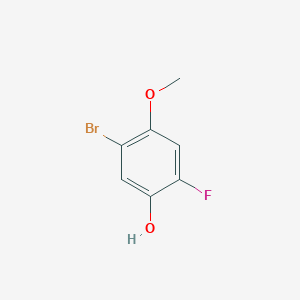

“2-Bromo-3-cyclopropylmethoxy-pyridine” is a chemical compound with the molecular formula C9H10BrNO . It is used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-cyclopropylmethoxy-pyridine” can be represented by the InChI code: 1S/C9H10BrNO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 .Physical And Chemical Properties Analysis

“2-Bromo-3-cyclopropylmethoxy-pyridine” is a liquid at room temperature . It has a molecular weight of 228.09 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation of Acyclic Pyridine C-Nucleosides

This study involves the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine and its evaluation against a series of tumor-cell lines and a variety of viruses. It was found to have no marked biological activity. This research indicates the exploration of bromo-substituted pyridine compounds in anticancer and antiviral domains (J. V. Hemel et al., 1994).

Antibacterial Activity of 4-Pyrrolidin-3-cyanopyridine Derivatives

The study discusses the synthesis of new cyanopyridine derivatives, including 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. The derivatives were evaluated for their antimicrobial activity against various bacteria, with some showing significant inhibitory effects (A. Bogdanowicz et al., 2013).

Luminescent Properties of Palladium and Iridium Pyridine Complexes

This research explores cyclopalladated and cyclometalated complexes involving 2-(4-bromophenyl)pyridine. The study highlights their luminescent properties and application in oxidation/Suzuki coupling reactions, showcasing the potential of bromo-substituted pyridine in advanced material science (Chen Xu et al., 2014).

Synthesis of Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine for Alkaloid Variolin B

This study involves the synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives starting from 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine. The research contributes to the synthesis of natural alkaloid variolin B, highlighting the significance of bromo-substituted pyridines in synthesizing complex natural products (A. Baeza et al., 2010).

Spectroscopic Studies of 5-Bromo-2-(trifluoromethyl)pyridine

The study focuses on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, using techniques like FT-IR, NMR, and density functional theory (DFT). It also investigates its non-linear optical properties and antimicrobial activities, indicating its potential in material science and microbiology (H. Vural & M. Kara, 2017).

Safety and Hazards

The safety information for “2-Bromo-3-cyclopropylmethoxy-pyridine” indicates that it is a hazardous substance. The hazard statements include H302, H312, H315, H319, H332, H335, which correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, 2-Bromo-3-cyclopropylmethoxy-pyridine likely acts as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group (2-Bromo-3-cyclopropylmethoxy-pyridine) to a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the synthesis of complex organic compounds .

Result of Action

As a reagent in SM cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-cyclopropylmethoxy-pyridine can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The organoboron reagents used in these reactions are relatively stable, readily prepared, and generally environmentally benign .

Propiedades

IUPAC Name |

2-bromo-3-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVJETWNRRHOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(cyclopropylmethoxy)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Benzyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1374881.png)

![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)

![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)